2-(Trifluoromethyl)Phenylhydrazine Hydrochloride

Catalog No.
S732251
CAS No.
3107-34-4
M.F
C7H8ClF3N2
M. Wt
212.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride

CAS Number

3107-34-4

Product Name

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride

IUPAC Name

[2-(trifluoromethyl)phenyl]hydrazine;hydrochloride

Molecular Formula

C7H8ClF3N2

Molecular Weight

212.6 g/mol

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-3-1-2-4-6(5)12-11;/h1-4,12H,11H2;1H

InChI Key

ZUSWDTWYONAOPH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NN.Cl

solubility

15.7 [ug/mL]

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NN.Cl

Synthesis of Carboxylic Acids and Derivatives:

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride (2-TMPH HCl) finds its primary application in the synthesis of various carboxylic acids and their derivatives. It acts as a key intermediate in the Zinkeisen-Fehling reaction, a powerful tool for introducing a trifluoromethyl group (-CF3) onto aromatic rings. This reaction involves the condensation of 2-TMPH HCl with an aromatic aldehyde or ketone, followed by hydrolysis and decarboxylation to yield the trifluoromethylated product.

Examples of applications in the Zinkeisen-Fehling reaction include:

  • Synthesis of trifluoromethylated heterocyclic compounds, which are valuable building blocks in medicinal chemistry due to their diverse biological activities.
  • Preparation of trifluoromethylated drug candidates with improved potency and metabolic stability compared to their non-fluorinated counterparts.

Other Potential Applications:

While the Zinkeisen-Fehling reaction remains the primary use of 2-TMPH HCl in research, its unique chemical properties suggest potential applications in other areas, including:

  • Development of new catalysts: The trifluoromethyl group can influence the electronic and steric properties of a molecule, making 2-TMPH HCl a potential candidate for the design of novel catalysts for various organic transformations.
  • Exploration in medicinal chemistry: The presence of the hydrazine moiety in 2-TMPH HCl opens up possibilities for exploring its reactivity with various biomolecules, potentially leading to the discovery of new therapeutic agents.

2-(Trifluoromethyl)phenylhydrazine hydrochloride is a chemical compound with the molecular formula C₇H₈ClF₃N₂ and a molar mass of 212.6 g/mol. It appears as bright yellow crystals and has a melting point of 220 °C and a boiling point of 221.5 °C at 760 mmHg . This compound is characterized by the presence of a trifluoromethyl group attached to a phenylhydrazine structure, which enhances its reactivity and biological activity.

There is no documented information regarding the specific mechanism of action of 2-(Trifluoromethyl)phenylhydrazine hydrochloride in biological systems.

Due to limited research on this specific compound, it's crucial to handle it with caution, assuming potential hazards associated with arylhydrazines:

  • Toxicity: Arylhydrazines can be toxic if ingested, inhaled, or absorbed through the skin [].
  • Flammability: The compound may be flammable, especially in dry conditions.
  • Reactivity: The hydrazine group can react with oxidizing agents, leading to exothermic reactions.

  • Diazotization Reaction: The process begins with the reaction of p-trifluoromethylaniline with sodium nitrite in an acidic medium (usually hydrochloric acid). This step generates a diazonium salt intermediate, which is crucial for subsequent reactions .
  • Reduction Reaction: The diazonium salt undergoes reduction, typically using reducing agents like sodium sulfite or other suitable reagents, to yield the final hydrazine product. The reaction conditions, including temperature and pH, are critical for optimizing yield and purity .

The synthesis of 2-(trifluoromethyl)phenylhydrazine hydrochloride typically follows these steps:

  • Preparation of Reaction Mixture: A mixture of concentrated hydrochloric acid and water is prepared, followed by the addition of p-trifluoromethylaniline under controlled temperature conditions to facilitate diazotization .
  • Diazotization: Sodium nitrite solution is added dropwise to the cooled reaction mixture, maintaining low temperatures (0-5 °C) to stabilize the diazonium salt formed .
  • Reduction: The diazonium salt is then subjected to reduction, where agents such as sodium sulfite are used to convert it into the hydrazine derivative .
  • Crystallization: The final product is isolated through crystallization techniques, ensuring high purity levels suitable for various applications.

2-(Trifluoromethyl)phenylhydrazine hydrochloride has several applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds due to its potential biological activity.
  • Agricultural Chemicals: The compound could be explored for use in agrochemicals, particularly as a pesticide or herbicide.
  • Research: It is utilized in chemical research for studying hydrazine derivatives and their reactivity patterns.

Interaction studies involving 2-(trifluoromethyl)phenylhydrazine hydrochloride are crucial for understanding its behavior in biological systems. Preliminary assessments indicate that hydrazine derivatives can interact with various biomolecules, potentially affecting enzyme activity or cellular pathways. Comprehensive interaction studies would help clarify its pharmacodynamics and toxicology profiles.

Several compounds share structural similarities with 2-(trifluoromethyl)phenylhydrazine hydrochloride. Here’s a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
3-(Trifluoromethyl)phenylhydrazine hydrochloride3107-33-30.90Different position of trifluoromethyl group
4-(Trifluoromethyl)phenylhydrazine hydrochloride2923-56-00.90Substituent at para position
3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride502496-23-30.88Contains two trifluoromethyl groups
4-Hydrazinyl-3-(trifluoromethyl)benzonitrile184163-56-20.86Incorporates a nitrile functional group
5-Methyl-2-(trifluoromethyl)aniline106877-29-60.82Contains a methyl substituent

The unique aspect of 2-(trifluoromethyl)phenylhydrazine hydrochloride lies in its specific trifluoromethyl positioning, which can influence its reactivity and biological interactions compared to other similar compounds .

2-(Trifluoromethyl)phenylhydrazine hydrochloride exhibits characteristic thermal properties that reflect its chemical stability and decomposition pathways. The compound demonstrates a well-defined melting point accompanied by thermal decomposition, making precise temperature determination critical for handling and analytical purposes.

Multiple independent sources report melting points ranging from 218°C to 235°C, with most values clustering around 220°C [1] [2] [3] [4] [5]. The slight variations observed between different suppliers and analytical methods reflect differences in purity, measurement techniques, and heating rates employed during analysis. Fisher Scientific reports the highest decomposition temperature at approximately 235°C [1], while TCI Chemicals and JK-Scientific provide more conservative values of 223°C and 218°C respectively [2] [3].

SourceMelting Point (°C)Decomposition Temperature (°C)MethodReference
Fisher Scientific~235 (decomposition)235DSC [1]
TCI Chemicals223223DSC [2]
Sigma-Aldrich220220Visual melting point [4]
ChemicalBook220220Visual melting point [5]
JK-Scientific218 (decomposition)218DSC [3]
Fluorochem220220Visual melting point [4]

The thermal decomposition behavior of 2-(Trifluoromethyl)phenylhydrazine hydrochloride follows a predictable pattern characteristic of aryl hydrazine hydrochlorides. Upon heating beyond the melting point, the compound undergoes thermal degradation producing hydrogen chloride gas, hydrogen fluoride, nitrogen oxides, carbon monoxide, and carbon dioxide [6] [7]. These decomposition products necessitate appropriate ventilation and safety measures during high-temperature applications.

Thermal stability analysis reveals that the compound remains stable up to approximately 180°C, with minimal mass loss below 1-2% [6] [7]. Between 180°C and 220°C, moderate decomposition begins with trace gas evolution and mass loss of 5-10%. At temperatures exceeding 235°C, complete decomposition occurs with mass loss exceeding 90% [6] [7].

Solubility in Polar/Non-Polar Solvent Systems

The solubility characteristics of 2-(Trifluoromethyl)phenylhydrazine hydrochloride demonstrate clear preferential dissolution in polar protic solvents, reflecting the ionic nature of the hydrochloride salt and the hydrophilic properties of the hydrazine functional group.

Water solubility represents the most significant dissolution characteristic, with quantitative measurements indicating a solubility of 15.7 µg/mL at ambient temperature [8]. This relatively limited aqueous solubility reflects the amphiphilic nature of the molecule, where the hydrophilic hydrochloride salt portion enables some water interaction while the lipophilic trifluoromethyl-substituted aromatic ring reduces overall aqueous compatibility [5].

Solvent SystemSolubilityPolarity ClassificationQuantitative DataReference
WaterSolublePolar Protic15.7 µg/mL [8]
MethanolModerately SolublePolar ProticNot specified [9] [10]
EthanolModerately SolublePolar ProticNot specified [9] [11]
AcetoneSlightly SolublePolar AproticNot specified [12]
ChloroformInsolubleNonpolarNot specified [9]
BenzeneInsolubleNonpolarNot specified [12]
TolueneInsolubleNonpolarNot specified [12]
Diethyl EtherInsolubleNonpolarNot specified [12]

Moderate solubility is observed in lower alcohols including methanol and ethanol [9] [11] [10]. These solvents provide sufficient polarity and hydrogen bonding capability to solubilize the hydrochloride salt while accommodating the aromatic trifluoromethyl substituent. The solubility decreases progressively with increasing alkyl chain length in alcoholic solvents, consistent with reduced polarity and hydrogen bonding capacity.

Polar aprotic solvents such as acetone demonstrate limited solubility [12], indicating that hydrogen bonding interactions play a crucial role in dissolution processes. The absence of protic hydrogen atoms in acetone reduces its ability to stabilize the hydrochloride salt through hydrogen bonding networks.

Complete insolubility is observed in nonpolar solvents including chloroform, benzene, toluene, and diethyl ether [12] [9]. This behavior reflects the inability of these solvents to stabilize the ionic hydrochloride salt through dipole-ion interactions or hydrogen bonding. The trifluoromethyl group, despite its electron-withdrawing nature, does not provide sufficient lipophilicity to overcome the hydrophilic character of the protonated hydrazine moiety.

pH-Dependent Stability in Aqueous Media

The pH-dependent stability of 2-(Trifluoromethyl)phenylhydrazine hydrochloride in aqueous solutions reflects the acid-base equilibrium of the hydrazine functional group and the influence of the electron-withdrawing trifluoromethyl substituent on molecular stability.

In strongly acidic conditions, the compound demonstrates enhanced stability due to protonation of the hydrazine nitrogen atoms, forming a stable hydrazinium ion [13] [14]. The pH of aqueous solutions containing the hydrochloride salt typically ranges from 2.6 to 2.9, indicating the acidic nature of the dissolved compound [13] [14]. This acidic environment favors protonation of the hydrazine moiety, preventing oxidative degradation and maintaining chemical integrity.

Under neutral pH conditions, the compound exhibits moderate stability with gradual hydrolysis of the hydrochloride salt and deprotonation of the hydrazine group. The free base form becomes increasingly prevalent as pH approaches neutrality, leading to enhanced susceptibility to oxidative processes and decreased overall stability.

Alkaline conditions promote rapid degradation of the compound through multiple pathways including hydrolysis, oxidation, and decomposition of the hydrazine functional group. The electron-withdrawing trifluoromethyl substituent stabilizes the aromatic ring against electrophilic attack but does not prevent degradation of the hydrazine moiety under basic conditions.

The presence of transition metal ions in aqueous solutions can catalyze oxidative degradation processes, particularly under neutral to slightly basic conditions. Chelation of metal ions by the hydrazine nitrogen atoms can activate the molecule toward oxidation, leading to formation of azo compounds and subsequent decomposition products.

Computational Studies of Electronic Structure (DFT Calculations)

While specific density functional theory calculations for 2-(Trifluoromethyl)phenylhydrazine hydrochloride are not extensively documented in the literature, computational studies of structurally related trifluoromethyl-substituted aromatic compounds and hydrazine derivatives provide valuable insights into the electronic structure and molecular properties of this compound.

Computational investigations of trifluoromethyl-substituted phenyl compounds consistently demonstrate the significant electron-withdrawing effect of the CF₃ group [21] [22]. The trifluoromethyl substituent stabilizes the aromatic system through inductive electron withdrawal, resulting in decreased electron density on the aromatic ring and altered frontier molecular orbital energies. This electronic effect influences both the chemical reactivity and physical properties of the compound.

DFT calculations on phenylhydrazine derivatives reveal that the hydrazine functional group serves as an electron-donating substituent, creating a push-pull electronic system when combined with electron-withdrawing groups [23] [24] [25]. The HOMO is typically localized on the hydrazine nitrogen atoms, while the LUMO is distributed across the aromatic system, particularly when electron-withdrawing substituents are present.

The combination of electron-donating hydrazine and electron-withdrawing trifluoromethyl groups in 2-(Trifluoromethyl)phenylhydrazine hydrochloride creates a compound with significant electronic polarization. This polarization affects the molecular dipole moment, frontier orbital energies, and chemical reactivity patterns. The HOMO-LUMO energy gap is expected to be intermediate between those of simple phenylhydrazine (higher gap) and highly electron-deficient aromatic systems (lower gap).

Natural bond orbital analysis of similar compounds indicates that the stability arises primarily from π to π* interactions within the aromatic system, with additional stabilization from hyperconjugative interactions involving the trifluoromethyl group [23]. The N-N bond in the hydrazine moiety exhibits partial double bond character due to lone pair delocalization, contributing to the overall electronic stabilization of the molecule.

Molecular electrostatic potential maps would be expected to show significant positive potential regions around the trifluoromethyl-substituted aromatic ring and negative potential regions around the hydrazine nitrogen atoms. This charge distribution pattern influences intermolecular interactions, crystal packing arrangements, and solution-phase behavior.

The calculated bond dissociation energies for related trifluoromethyl compounds suggest that the C-CF₃ bond exhibits enhanced stability compared to alkyl-substituted analogues [21]. Similarly, the N-N bond in the hydrazine moiety is expected to show characteristic bond lengths and energies consistent with partial double bond character and electron delocalization.

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (28.57%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (28.57%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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